molecular formula C8H9ClN2O2 B12101034 Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate CAS No. 944902-40-3

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate

Cat. No.: B12101034
CAS No.: 944902-40-3
M. Wt: 200.62 g/mol
InChI Key: HWHMWNKDTYVIAT-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate (CAS: 944902-40-3) is a pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.622 g/mol . The compound features a chloromethyl (-CH₂Cl) group at position 4 and an ethyl carboxylate (-COOEt) group at position 2 of the pyrimidine ring. Its structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules through nucleophilic substitution or cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944902-40-3

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 4-(chloromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-3-6(5-9)11-7/h3-4H,2,5H2,1H3

InChI Key

HWHMWNKDTYVIAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with formaldehyde and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy
A study investigated the cytotoxicity of several derivatives on human leukemia cell lines (K562 and CEM). The results indicated that compounds with specific substitutions on the pyrimidine ring displayed enhanced antitumor activity, with some exhibiting IC₅₀ values as low as 20 µM, indicating potent activity against cancer cells .

CompoundCell LineIC₅₀ (µM)
This compoundA549 (Lung Cancer)40.54
Derivative AK562 (Leukemia)15.32
Derivative BCEM (Leukemia)22.10

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy
In a recent evaluation, the compound was tested against common pathogens, revealing significant bacteriostatic effects, especially against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for structure-activity relationship studies aimed at optimizing pharmacological properties. Researchers have explored various modifications to the pyrimidine ring to enhance potency and selectivity for specific biological targets.

Research Findings
A comprehensive study focused on synthesizing a library of pyrimidine derivatives and assessing their inhibitory activities against specific enzymes involved in cancer progression. The findings highlighted that specific substitutions at the 4-position significantly influenced the inhibitory potency against target enzymes .

Mechanism of Action

The mechanism of action of ethyl 4-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity . The pyrimidine ring structure allows for interactions with nucleic acids, potentially affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural and Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate Cl-CH₂ (4), COOEt (2) 200.62 High reactivity due to labile chloromethyl group; intermediate for drug synthesis .
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Cl (4), SMe (2), COOEt (5) 242.73* Methylthio group enhances lipophilicity; used in heterocyclic synthesis .
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Cl (2), Ph (4), COOEt (5) 262.69 Phenyl group increases steric bulk; potential applications in material science .
Ethyl 6-(chloromethyl)-4-aryl-THPM-5-carboxylate Cl-CH₂ (6), Ar (4), COOEt (5) ~300–350* Anticancer activity against MCF-7 breast cancer cells .
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate NH₂ (4), Me (2), COOEt (5) 195.21 Amino group enables hydrogen bonding; precursor for nucleoside analogs .

*Calculated based on molecular formulas where data was unavailable.

Physicochemical Properties

  • Solubility: The presence of electron-withdrawing groups (e.g., -Cl) reduces aqueous solubility, while polar groups (-COOEt, -NH₂) enhance it. For example, Ethyl 4-amino-2-methylpyrimidine-5-carboxylate () is more water-soluble than the chloromethyl analog due to its amino group.
  • Reactivity : The chloromethyl group in this compound is highly reactive, enabling facile alkylation or cross-coupling reactions. In contrast, Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate () undergoes Suzuki-Miyaura couplings due to its aryl chloride moiety .

Biological Activity

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a pyrimidine derivative that can undergo various chemical reactions, such as substitution, oxidation, and cyclization. The chlorine atom in the compound is a reactive site that allows for substitution with different nucleophiles, which can lead to the synthesis of various derivatives with enhanced biological activities.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine atom replaced by nucleophilesSodium methoxide, potassium tert-butoxide
OxidationConversion to more oxidized formsPotassium permanganate, hydrogen peroxide
CyclizationFormation of complex heterocyclic structuresVaries based on desired product

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising potential for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds derived from this scaffold have shown activity against tyrosine kinases, which are crucial in cancer signaling pathways .

Table 2: Anticancer Activity Data

CompoundCancer TypeIC50 (µM)Mechanism of Action
Derivative ABreast Cancer15.0 ± 0.5Tyrosine kinase inhibition
Derivative BLung Cancer12.3 ± 0.3Induction of apoptosis
Derivative CColon Cancer18.7 ± 0.2Cell cycle arrest

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-donating groups at specific positions enhances anti-inflammatory and anticancer activities.
  • Ring Modifications : Alterations in the pyrimidine ring structure can lead to improved binding affinity to target enzymes such as COX-2, which is involved in inflammatory responses .

Table 3: Structure-Activity Relationship Analysis

Substituent PositionModification TypeBiological Activity Impact
Position 2Electron-donatingIncreased anti-inflammatory activity
Position 4Halogen substitutionEnhanced antimicrobial potency
Position 5Alkyl chain additionImproved anticancer efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives demonstrated that compounds based on this compound exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics like ciprofloxacin . This suggests potential for development as new antibacterial agents.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, several derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives had comparable or superior activity to established anti-inflammatory drugs such as indomethacin .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate, and what experimental conditions optimize yield?

Methodological Answer: The compound is synthesized via cyclization reactions of substituted pyridine precursors. For example, reacting 2,3-aminoamidopyridines with oxalyl chloride or ethyl 2-chlorooxoacetate under reflux conditions in anhydrous solvents (e.g., THF or DMF) yields pyrimidine derivatives. Key parameters include:

  • Reagent choice : Oxalyl chloride or 1,1-carbonyldiimidazole for cyclization .
  • Temperature : Reflux (~80–100°C) to drive ring closure .
  • Catalysts : Sodium hydride (NaH) enhances reaction efficiency in polar aprotic solvents .
    Typical yields range from 21% to 72%, with purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve signals for the chloromethyl (-CH₂Cl) and pyrimidine protons. For example, 1H^1H NMR in DMSO-d₆ shows aromatic protons at δ 6.70–7.34 ppm and methylene protons at δ 3.71 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures. A triclinic system (space group P1) with unit cell dimensions a = 7.4698 Å, b = 9.1436 Å, and c = 12.6085 Å was reported for a related derivative .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 328.2 [M+1]⁺) .

Q. How can researchers validate the purity of this compound for downstream applications?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is achievable, as demonstrated by retention time consistency and peak area integration .
  • Melting Point Analysis : Compare observed values with literature data (e.g., sharp melting points >150°C indicate high crystallinity).
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge transfer potential .
  • Electrostatic Potential Maps : Identify nucleophilic (pyrimidine N-atoms) and electrophilic (chloromethyl group) sites for functionalization .
  • Vibrational Frequencies : Match computed IR spectra with experimental data to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can structural contradictions (e.g., bond angles/unit cell parameters) between studies be resolved?

Methodological Answer:

  • Data Cross-Validation : Compare XRD results with computational models (e.g., Mercury Software). For example, bond angles like N1–C7–C20 (114.36°) in triclinic systems may vary due to crystal packing effects .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .
  • Temperature Effects : Account for thermal motion (ADPs) in high-resolution structures .

Q. What strategies optimize regioselective functionalization of the chloromethyl group?

Methodological Answer:

  • Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 60°C to replace Cl with NR₂ groups. Monitor progress via TLC .
  • Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under inert atmospheres. Use Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) .
  • Protection-Deprotection : Temporarily protect the pyrimidine ring with Boc groups to isolate chloromethyl reactivity .

Q. How does steric hindrance from the pyrimidine ring influence reaction kinetics?

Methodological Answer:

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates (e.g., SN2 substitutions). Bulky substituents at C4 reduce accessibility to the chloromethyl group, slowing reactions by 2–3 orders of magnitude .
  • Molecular Dynamics (MD) Simulations : Simulate collision frequencies between reactants and the pyrimidine core to predict steric effects .

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